molecular formula C9H6O4 B1671247 Esculetin CAS No. 305-01-1

Esculetin

Cat. No.: B1671247
CAS No.: 305-01-1
M. Wt: 178.14 g/mol
InChI Key: ILEDWLMCKZNDJK-UHFFFAOYSA-N
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Description

Esculetin (6,7-dihydroxycoumarin) is a naturally occurring coumarin derivative found in plants such as Cortex Fraxini (ash bark) and Artemisia scoparia. It is a bioactive compound with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiproliferative, and pro-apoptotic effects . Structurally, this compound features a benzopyrone backbone with hydroxyl groups at positions 6 and 7, which are critical for its redox-modulating properties . Additionally, this compound modulates adipogenesis and apoptosis in 3T3-L1 adipocytes, suggesting applications in metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculetin can be synthesized through various methods. One common synthetic route involves the condensation of hydroxyhydroquinone triacetate with malonic acid in concentrated sulfuric acid . Another method involves the use of microwave irradiation to synthesize this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Fraxinus rhynchophylla Hance. The extraction process includes the use of solvents to isolate this compound from the plant material, followed by purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Esculetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

Antioxidant Properties

Esculetin exhibits potent antioxidant capabilities that are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals plays a significant role in preventing cellular damage and inflammation associated with chronic conditions such as arthritis, diabetes, and liver diseases . The compound’s hydroxyl groups facilitate interactions with free radicals and transient metals, enhancing its efficacy as an antioxidant .

Case Studies

A notable study demonstrated that this compound significantly inhibited the proliferation of various human colon cancer cell lines (HT-29, SW480) through mechanisms involving apoptosis induction and cell cycle arrest . Additionally, in vivo studies using male Fischer rats indicated that this compound treatment could prevent oxidative damage and carcinogenesis at specific dosages .

Anti-inflammatory Applications

This compound's anti-inflammatory properties have been documented in multiple studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. For instance:

  • In models of acute lung injury, this compound treatment reduced neutrophil infiltration and inflammatory cytokine levels .
  • The compound also demonstrated efficacy in reducing inflammation associated with diabetic complications by modulating oxidative stress pathways .

Metabolic Disorders

This compound exhibits beneficial effects on metabolic disorders such as diabetes:

  • Studies indicate that this compound lowers blood glucose levels and improves insulin sensitivity in diabetic animal models by enhancing antioxidant enzyme activities .
  • Its administration has been linked to reduced hepatic glucose production and improved renal function in diabetic mice .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AntioxidantScavenges free radicals; chelates metalsReduces oxidative stress; protects against cellular damage
Cancer TreatmentInhibits β-catenin signaling; induces apoptosisSuppresses growth of colon cancer cells; induces autophagy in leukemia
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces inflammation in lung injury models
Metabolic DisordersImproves insulin sensitivity; lowers blood glucoseAlleviates diabetic complications; enhances antioxidant enzyme activities

Mechanism of Action

Esculetin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Esculetin belongs to the coumarin family, which includes compounds with diverse hydroxylation and methylation patterns. Key comparisons with structurally analogous coumarins are outlined below:

Table 1: Structural and Functional Comparison of this compound and Related Coumarins

Compound Structure Key Pharmacological Activities Mechanism of Action Research Findings
This compound 6,7-dihydroxycoumarin Antioxidant, anti-leukemic, anti-adipogenic Wnt signaling modulation, ROS scavenging Induces neutrophilic differentiation in AML cells; inhibits adipogenesis
Scopoletin 7-hydroxy-6-methoxycoumarin Anti-inflammatory, vasorelaxant COX-2 inhibition, NO production Less potent than this compound in apoptosis induction; limited redox activity
Fraxetin 7,8-dihydroxycoumarin Antioxidant, hepatoprotective Nrf2 pathway activation Comparable antioxidant efficacy to this compound but lower bioavailability
Umbelliferone 7-hydroxycoumarin Antimicrobial, UV-protective Tyrosinase inhibition Lacks significant pro-apoptotic effects; primarily used in dermatology

Key Differences in Bioactivity

Hydroxylation Patterns: this compound’s 6,7-dihydroxy configuration enhances its redox activity compared to monohydroxy coumarins like umbelliferone. This structural feature enables superior free radical scavenging in ARPE-19 retinal cells .

Adipogenic Inhibition : this compound suppresses adipogenesis in 3T3-L1 cells by downregulating PPARγ and C/EBPα, while scopoletin shows minimal effects on lipid metabolism .

Bioavailability and Metabolism

  • This compound exhibits moderate bioavailability due to its hydrophilic hydroxyl groups, which facilitate rapid excretion but limit membrane permeability. Methylated derivatives (e.g., scoparone) show improved absorption but reduced bioactivity .
  • In contrast, fraxetin’s 7,8-dihydroxy groups enhance binding to serum albumin, prolonging its half-life .

Mechanistic Contrasts with Non-Coumarin Antioxidants

This compound’s redox modulation differs from flavonoids (e.g., quercetin) and phenolic acids:

  • Quercetin vs. This compound : In NB4 leukemia cells, this compound preferentially scavenges superoxide radicals, while quercetin targets hydroxyl radicals. This compound also shows stronger regulation of Bcl-2/Bax ratios, enhancing apoptosis .
  • Vitamin E : Unlike this compound, vitamin E lacks specificity in Wnt pathway modulation, limiting its utility in differentiation therapy .

Biological Activity

Esculetin, a natural compound derived from the hydrolysis of esculin, is a phenolic compound known for its diverse biological activities. This article reviews the recent findings on the biological activities of this compound, highlighting its antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects, among others.

Chemical Structure and Properties

This compound (C_9H_6O_4) is a coumarin derivative characterized by a benzopyran-2-one structure. It exhibits various pharmacological properties due to its ability to modulate multiple signaling pathways.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its mechanism involves the activation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) .

Table 1: Antioxidant Effects of this compound

StudyConcentrationObserved Effect
Sen et al. (2020)10-20 µMReduced ROS production in HK-2 cells
Research Study A100-300 µg/mlIncreased SOD and GPx levels in Caco2 cells
Research Study B10 µMInhibited ROS accumulation in endothelial cells

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK signaling. It reduces the expression of pro-inflammatory cytokines and mediates its effects through the upregulation of heme oxygenase-1 (HO-1) .

Case Study: Inhibition of Inflammatory Responses
In a study focusing on obesity-related inflammation, this compound was shown to inhibit pro-inflammatory cytokine production in adipose tissue interactions, suggesting its potential therapeutic role in chronic inflammation associated with obesity .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties, effectively reducing liver damage caused by toxic substances. Its protective effects are attributed to its ability to modulate oxidative stress and inflammatory responses in liver cells .

Table 2: Hepatoprotective Studies on this compound

StudyModelEffect
Study CHepG2 cellsReduced oxidative damage induced by H2O2
Study DAnimal modelImproved liver function markers post-toxicity

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of ischemia-reperfusion injury. It reduces apoptosis markers such as cleaved caspase-3 and promotes Bcl-2 expression while inhibiting Bax expression, highlighting its potential for stroke treatment .

Case Study: Neuroprotection in Ischemic Models
In a middle cerebral artery occlusion model, this compound demonstrated significant neuroprotective effects by reducing neuronal apoptosis and enhancing survival rates post-injury .

The mechanisms underlying this compound's biological activities are multifaceted:

  • Antioxidant Mechanism: Activation of Nrf2 pathway leading to increased expression of antioxidant enzymes.
  • Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK pathways.
  • Hepatoprotective Mechanism: Modulation of oxidative stress responses.
  • Neuroprotective Mechanism: Regulation of apoptosis-related proteins.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Esculetin’s purity and stability in experimental settings?

To ensure reproducibility, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) to quantify this compound purity. Stability studies require accelerated degradation testing under varying pH, temperature, and light conditions, followed by mass spectrometry (MS) to identify degradation products. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation .

Q. How can researchers validate this compound’s bioavailability in preclinical models?

Use pharmacokinetic (PK) studies in rodent models with oral/intravenous administration. Plasma samples are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure maximum concentration (Cmax), area under the curve (AUC), and half-life (t½). Tissue distribution analysis via homogenization and extraction further clarifies bioavailability .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

Employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing antioxidant power (FRAP) assay. For cellular models, use hydrogen peroxide (H2O2)-induced oxidative stress in intestinal epithelial cells (e.g., IEC-6) with measurement of malondialdehyde (MDA) and glutathione (GSH) levels .

Advanced Research Questions

Q. How does this compound modulate the SIRT3/AMPK/mTOR signaling pathway to attenuate oxidative stress in intestinal ischemia-reperfusion (I/R) injury?

Experimental design: Induce I/R injury in rodent models via superior mesenteric artery occlusion (30 min ischemia, 60 min reperfusion). Administer this compound (10–50 mg/kg) pre- or post-ischemia. Assess SIRT3 expression via Western blot, AMPK/mTOR phosphorylation via ELISA, and autophagy markers (LC3-II, p62) via immunofluorescence. Use SIRT3-knockout models to confirm pathway specificity .

Q. What methodological considerations are critical when designing this compound nanocrystals using wet media milling and design of experiments (DOE)?

Optimize milling parameters (e.g., bead size, speed, duration) using DOE to minimize particle size (<200 nm) and maximize dissolution. Characterize nanocrystals via dynamic light scattering (DLS) for polydispersity index (PDI) and X-ray diffraction (XRD) for crystallinity. Stability studies should monitor aggregation under accelerated storage conditions .

Q. How can conflicting data on this compound’s pro-apoptotic vs. anti-apoptotic effects in cancer models be resolved?

Contradiction analysis: Context-dependent factors (cell type, dosage, exposure time) must be systematically tested. For example, in colorectal cancer (HT-29 cells), this compound (50–100 µM) induces apoptosis via caspase-3 activation, while in normal intestinal cells, it suppresses apoptosis via Bcl-2 upregulation. Use RNA sequencing to identify differential gene expression profiles and validate with siRNA knockdowns .

Q. What strategies improve this compound’s solubility and permeability in pharmacokinetic studies?

Methodology: Utilize solid dispersion techniques with polymers (e.g., polyvinylpyrrolidone) or complexation with cyclodextrins. Assess solubility via shake-flask method and permeability via Caco-2 cell monolayers. Compare bioavailability enhancements using in situ intestinal perfusion models .

Q. How do researchers standardize this compound dosing in hyperuricemia models to ensure translational relevance?

Dosage rationale: Establish dose-response curves in potassium oxonate-induced hyperuricemic mice. Measure serum uric acid (SUA) levels and xanthine oxidase (XO) activity. Compare this compound (5–20 mg/kg) with allopurinol. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate human-equivalent doses .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on inflammatory cytokines?

Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., TNF-α, IL-6 levels). For non-normal distributions, use Kruskal-Wallis with Dunn’s correction. Include power analysis to justify sample sizes (n ≥ 6/group) and report effect sizes (Cohen’s d) .

Q. How can researchers address batch-to-batch variability in this compound sourced from different suppliers?

Quality control: Implement a certificate of analysis (CoA) for each batch, including HPLC purity (>98%), residual solvent screening, and heavy metal testing. Cross-validate bioactivity in a standardized assay (e.g., LPS-induced RAW 264.7 macrophage inflammation model) .

Properties

IUPAC Name

6,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEDWLMCKZNDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3075383, DTXSID801293090
Record name Esculetin
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Record name 2,6-Dihydroxy-7H-1-benzopyran-7-one
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Aesculetin
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CAS No.

305-01-1, 91753-33-2
Record name Esculetin
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Record name Esculetin
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Record name ESCULETIN
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Melting Point

270 °C
Record name Aesculetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030819
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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